molecular formula C15H10ClN3O4 B3406500 (Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide CAS No. 327075-44-5

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide

Cat. No. B3406500
M. Wt: 331.71 g/mol
InChI Key: JSXZOLZIRGKCOV-POHAHGRESA-N
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Description

“(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide” is a complex organic compound. It contains a nitrophenyl group, which is a functional group consisting of a phenyl ring and a nitro group (-NO2). It also contains a cyano group (-CN), an acrylamide group (CH2=CHCONH2), and a methylfuran group, which is a furan ring with a methyl group attached.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the nitro, cyano, and acrylamide groups could potentially introduce interesting electronic and steric effects.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity.


Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. However, compounds containing nitro groups and cyano groups can often be hazardous and require careful handling.


Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties in more detail.


properties

IUPAC Name

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4/c1-9-2-4-12(23-9)6-10(8-17)15(20)18-13-5-3-11(16)7-14(13)19(21)22/h2-7H,1H3,(H,18,20)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXZOLZIRGKCOV-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
Reactant of Route 3
Reactant of Route 3
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
Reactant of Route 4
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
Reactant of Route 5
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide
Reactant of Route 6
(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide

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